An In-depth Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis
An In-depth Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a crucial intermediate in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The focus of this document is the chemical properties, synthesis, and analysis of tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate , a significant building block often referred to as MMAE Intermediate-9.
MMAE is a synthetic analogue of the natural product dolastatin 10 and exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[1] The complexity of its structure necessitates a multi-step synthesis, where the careful preparation and purification of key intermediates are paramount to the success of the overall process.
Chemical Properties and Identifiers
A comprehensive understanding of the chemical and physical properties of MMAE Intermediate-9 is essential for its effective use in synthesis. The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | [2] |
| Common Name | Monomethyl auristatin E intermediate-9 | [2][3] |
| Molecular Formula | C₂₂H₃₅NO₅ | [3] |
| Molecular Weight | 393.52 g/mol | [3] |
| CAS Number | 120205-58-5 (for the N-Cbz protected form) | [3] |
| Related CAS Number | 120205-48-3 ((3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride) | [4] |
| Appearance | Colorless to light yellow oil | [3] |
| Solubility | Soluble in DMSO, ethyl acetate (B1210297), and other common organic solvents. | [3] |
| Storage Conditions | Pure form: -20°C. In solvent: -80°C for up to 6 months. | [3] |
Role in the Synthesis of MMAE
MMAE Intermediate-9 is a key precursor to the N-terminal fragment of the MMAE pentapeptide. Its synthesis and subsequent coupling with other amino acid derivatives are critical steps in the convergent synthesis strategy often employed for MMAE. This approach involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages.
The logical workflow for the synthesis of MMAE, highlighting the position of Intermediate-9, is depicted in the following diagram.
Experimental Protocols
The following section provides a detailed methodology for a key transformation in the synthesis of MMAE Intermediate-9, specifically the O-methylation of the preceding aldol (B89426) adduct. This protocol is based on established chemical principles and literature precedents.
Synthesis of MMAE Intermediate-9 via O-methylation
Objective: To synthesize tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (MMAE Intermediate-9) from its corresponding 3-hydroxy precursor.
Materials:
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tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-hydroxy-5-methylheptanoate (1 equivalent)
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Anhydrous Tetrahydrofuran (THF)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
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Methyl iodide (CH₃I) (1.5 equivalents)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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Dissolve the starting alcohol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Stir the resulting suspension at 0 °C for 30 minutes.
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Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure MMAE Intermediate-9.[2]
Characterization: The structure and purity of the synthesized Intermediate-9 should be confirmed by standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
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Mass Spectrometry (MS): To verify the molecular weight. The expected [M+H]⁺ ion can be calculated and used for confirmation.[3]
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Data Presentation
The following table summarizes key analytical parameters for the characterization of MMAE Intermediate-9.
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Purity | ≥ 98% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 394.26 |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | Characteristic peaks for tert-butyl, methyl, methoxy, and benzyloxycarbonyl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ) | Resonances corresponding to all 22 carbon atoms. |
Logical Relationships in Synthesis and Analysis
The successful synthesis and purification of MMAE Intermediate-9 are governed by a series of logical steps and quality control checks. The following diagram illustrates the workflow for the synthesis and subsequent quality control analysis.
This in-depth guide provides a foundational understanding of a key intermediate in the synthesis of MMAE. For researchers and professionals in drug development, a thorough characterization and controlled synthesis of such intermediates are crucial for the successful production of high-quality ADCs for therapeutic applications.
